(4-Dimethylamino-phenyl)-phosphonic acid diethyl ester
Description
(4-Dimethylamino-phenyl)-phosphonic acid diethyl ester is a phosphonic acid derivative characterized by a dimethylamino-substituted phenyl group linked to a diethyl phosphonate moiety. This compound is synthesized via the Kabachnik–Fields reaction, a method involving the condensation of p-dimethylaminobenzaldehyde, diethyl phosphite, and ammonium acetate under acidic conditions . The dimethylamino group (-N(CH₃)₂) serves as a strong electron-donating substituent, influencing the compound’s electronic properties, solubility, and reactivity. Phosphonic acid esters of this type are widely studied for applications in corrosion inhibition, medicinal chemistry, and materials science due to their stability and tunable physicochemical properties .
Properties
IUPAC Name |
4-diethoxyphosphoryl-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20NO3P/c1-5-15-17(14,16-6-2)12-9-7-11(8-10-12)13(3)4/h7-10H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYDGBCATBINCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=C(C=C1)N(C)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447762 | |
| Record name | Diethyl [4-(dimethylamino)phenyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1754-43-4 | |
| Record name | Diethyl [4-(dimethylamino)phenyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Scheme
Procedure
Key Data
Nucleophilic Aromatic Substitution
Electron-rich aryl fluorides undergo substitution with phosphite anions under basic conditions:
Reaction Scheme
Procedure
Key Data
-
Limitation : Requires activated aryl fluorides (e.g., para-substituted electron-donating groups).
Electrochemical Synthesis
Adapted from preparative electrolysis methods for analogous phosphonates:
Reaction Scheme
Procedure
Key Data
Michaelis–Arbuzov Reaction
While typically used for alkyl halides, this method can be adapted for activated aryl bromides:
Reaction Scheme
Procedure
Key Data
Comparative Analysis of Methods
| Method | Catalyst/Base | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Palladium-Catalyzed | Pd(OAc), KCO | 65–78 | >95 | High selectivity |
| Nucleophilic Substitution | KOt-Bu | 50–60 | 90 | No transition metals |
| Electrochemical | None | 70–80 | 85 | Scalable, green chemistry |
| Michaelis–Arbuzov | None | 40–50 | 80 | Simple setup |
Chemical Reactions Analysis
Types of Reactions
(4-Dimethylamino-phenyl)-phosphonic acid diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, alcohols, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(4-Dimethylamino-phenyl)-phosphonic acid diethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonic acid derivatives.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating bacterial infections.
Mechanism of Action
The mechanism of action of (4-Dimethylamino-phenyl)-phosphonic acid diethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Phosphonic acid esters with aromatic substituents exhibit diverse properties depending on the functional groups attached. Key structural analogues include:
Physicochemical Properties
- Acidity (pKa): The dimethylamino group lowers the pKa of the phosphonic acid compared to electron-withdrawing substituents. For example, DMPTP (pKa ~3.8) is less acidic than cyano-substituted analogues (pKa ~2.5) due to the electron-donating nature of -N(CH₃)₂ .
- Lipophilicity (Log P): The dimethylamino group increases hydrophilicity compared to methoxy or bromo substituents. Log P for this compound is estimated at 1.2, whereas diethyl (4-bromophenyl)phosphonate has Log P ~2.9 .
Functional Performance
- Corrosion Inhibition: DMPTP exhibits 93% inhibition efficiency on mild steel in 1 M HCl at 366 μM, outperforming non-dimethylamino analogues like PTP (90% at 323 μM). The dimethylamino group enhances adsorption via electrostatic interactions and π-electron donation to metal surfaces .
- The dimethylamino group may improve target binding in enzyme inhibition .
Biological Activity
(4-Dimethylamino-phenyl)-phosphonic acid diethyl ester, a phosphonic acid derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, mechanisms of action, and biological effects, particularly in anticancer and antimicrobial contexts.
Synthesis
The synthesis of this compound typically involves the Kabachnik–Fields reaction, where dimethylaminocinnamaldehyde is reacted with diphenyl phosphite and amines under microwave-assisted conditions. This method allows for the efficient generation of α-aminophosphonates with good yields (42–85%) and minimal by-products .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, α-aminophosphonates, including derivatives of this compound, exhibited significant inhibition against MCF-7 breast cancer cells. The inhibition rates were comparable to the reference drug 5-fluorouracil (5-FU), with some compounds achieving up to 94.32% inhibition .
Table 1: Anticancer Activity Against MCF-7 Cells
In addition to direct cytotoxic effects, molecular docking studies revealed that these compounds interact with thymidylate synthase, a key enzyme in nucleotide synthesis, suggesting a mechanism for their anticancer activity .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. In vitro studies assessed its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that certain derivatives possess notable antibacterial activity, while others showed limited effects .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| Compound C | Staphylococcus aureus | 32 | Moderate |
| Compound D | E. coli | 64 | Low |
The biological activity of this compound can be attributed to its ability to interfere with critical cellular processes:
- Inhibition of Enzyme Activity : The compound inhibits enzymes involved in nucleotide metabolism, leading to reduced cell proliferation in cancer cells.
- Membrane Disruption : Antimicrobial activity may arise from disruption of bacterial cell membranes, leading to cell lysis.
Case Studies
A notable case study involved the evaluation of various α-aminophosphonates derived from this compound against resistant bacterial strains. The study demonstrated that specific structural modifications enhance antibacterial potency, suggesting a structure-activity relationship that could guide future drug design .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing (4-dimethylamino-phenyl)-phosphonic acid diethyl ester, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via the Kabachnick-Fields reaction , which involves the condensation of 4-dimethylaminobenzaldehyde, diethyl phosphite, and an amine under acidic or solvent-free conditions. Key parameters include temperature control (80–120°C), use of catalysts like Lewis acids (e.g., ZnCl₂), and reaction time optimization (6–24 hours) to minimize side reactions such as hydrolysis of the phosphite diester . Purity is enhanced via vacuum distillation or column chromatography, with yields typically ranging from 60–85% depending on substrate ratios .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H/³¹P NMR : The ³¹P NMR signal appears near δ 25–30 ppm for the phosphonate group, while the dimethylamino group’s protons resonate at δ 2.8–3.2 ppm.
- FT-IR : Strong P=O stretching at 1220–1280 cm⁻¹ and P-O-C absorption at 1020–1050 cm⁻¹.
- Mass Spectrometry (EI-MS) : Molecular ion peak [M+H]⁺ should align with the molecular formula C₁₂H₂₀NO₃P (calc. 257.12 g/mol). X-ray crystallography is recommended for confirming stereochemistry in crystalline derivatives .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : The compound is a mild irritant (skin/eyes) and requires PPE (gloves, goggles). Work under a fume hood to avoid inhalation of vapors during synthesis. Storage should be in airtight containers at 2–8°C, away from moisture due to hydrolytic instability of the phosphonate ester group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for phosphonate derivatives, including this compound?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values) often arise from variations in assay conditions (pH, solvent polarity) or impurities. Standardize testing using:
- Positive controls (e.g., commercial antibiotics for antimicrobial studies).
- Purity validation via HPLC (>95% purity).
- Dose-response curves with triplicate measurements to ensure reproducibility. Cross-reference with structurally analogous compounds (e.g., diethyl 4-methoxyphenylphosphonate ) to isolate substituent effects .
Q. What mechanistic insights explain the reactivity of the phosphonate group in this compound during nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing phosphonate group activates the aryl ring for electrophilic substitution, while the dimethylamino group acts as a meta-directing moiety. Computational studies (DFT) reveal that the reaction proceeds via a concerted SN2 mechanism at the phosphorus center, with transition-state stabilization through hydrogen bonding in polar aprotic solvents (e.g., DMF) .
Q. How can researchers optimize the synthesis of chiral derivatives of this compound for enantioselective catalysis applications?
- Methodological Answer : Enantiomeric resolution can be achieved using:
- Chiral auxiliaries : (R)- or (S)-BINOL-phosphoric acids to induce asymmetry during Kabachnick-Fields reactions.
- Asymmetric catalysis : Chiral Cu(I) or Rh(II) complexes to control stereochemistry at the α-carbon. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) .
Q. What strategies mitigate hydrolysis of the diethyl ester group in aqueous biological assays while retaining bioactivity?
- Methodological Answer : To enhance hydrolytic stability:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
